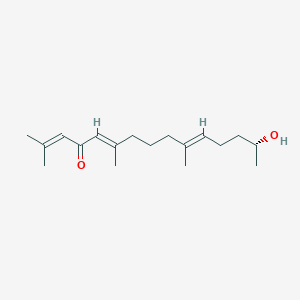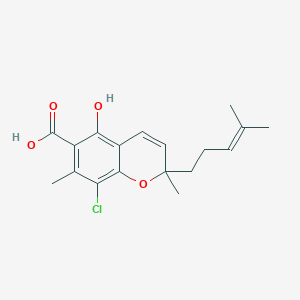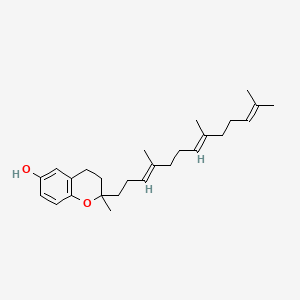
Tocotrienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tocotrienole gehören zur Vitamin-E-Familie, zu der auch Tocopherole gehören. Diese Verbindungen kommen natürlich in verschiedenen Pflanzenölen, Weizenkeimen, Gerste und bestimmten Arten von Nüssen und Getreide vor . Tocotrienole unterscheiden sich von Tocopherolen durch ihre ungesättigten Isoprenoid-Seitenketten, die drei Doppelbindungen enthalten . Es gibt vier Arten von Tocotrienolen: Alpha, Beta, Gamma und Delta . Tocotrienole weisen einzigartige antioxidative und entzündungshemmende Eigenschaften auf, was sie für verschiedene gesundheitliche Vorteile wertvoll macht .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Tocotrienole können durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und biotechnologische Ansätze. Eine gängige Methode beinhaltet die Kondensation von Homogentisinsäure mit Isoprenoideinheiten, gefolgt von Cyclisierung und Methylierung zur Bildung des Chromanolrings . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Tocotrienolen beinhaltet häufig die Extraktion aus natürlichen Quellen wie Palmöl, Reiskleieöl und Weizenkeimöl . Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mithilfe von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC), um die einzelnen Tocotrienol-Isomere zu isolieren . Eine weitere Methode beinhaltet die Verwendung der überkritischen Fluidextraktion, die einen umweltfreundlicheren Ansatz bietet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tocotrienole unterliegen verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Dihydroderivate und substituierte Chromanolverbindungen .
Wissenschaftliche Forschungsanwendungen
Tocotrienole haben eine breite Palette an wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen:
Chemie:
- Als Antioxidantien in chemischen Formulierungen verwendet, um die Oxidation empfindlicher Verbindungen zu verhindern .
Biologie:
- Für ihre Rolle in der zellulären Signalübertragung und der Regulation der Genexpression untersucht .
Medizin:
- Untersucht auf ihr Potenzial im Bereich des Neuro- und Krebsschutzes, der Entzündungshemmung und der Cholesterinsenkung .
- Verwendet bei der Entwicklung von Nahrungsergänzungsmitteln und Arzneimitteln, die auf die Prävention und Behandlung chronischer Krankheiten abzielen .
Industrie:
- In Hautpflegeprodukte integriert, um ihre antioxidativen Eigenschaften und die Fähigkeit, die Hautgesundheit zu verbessern, zu nutzen .
- In der Lebensmittelindustrie als natürliche Konservierungsstoffe verwendet, um die Haltbarkeit von Produkten zu verlängern .
5. Wirkmechanismus
Tocotrienole entfalten ihre Wirkung durch verschiedene molekulare Mechanismen:
Antioxidative Aktivität:
- Tocotrienole fangen reaktive Sauerstoffspezies und reaktive Stickstoffspezies ab und verhindern so oxidative Schäden an Zellbestandteilen .
- Sie hemmen die Aktivität von Enzymen wie Cyclooxygenase und Lipoxygenase, wodurch die Produktion von pro-inflammatorischen Eicosanoiden reduziert wird .
Zelluläre Signalübertragung:
- Tocotrienole modulieren Signalwege wie NF-κB und STAT, die an Entzündungen und Zellüberleben beteiligt sind .
- Sie beeinflussen auch die Genexpression, indem sie als Signalmoleküle fungieren, die die Transkription verschiedener Gene regulieren .
Molekulare Ziele:
Wirkmechanismus
Tocotrienols exert their effects through several molecular mechanisms:
Antioxidant Activity:
- Tocotrienols scavenge reactive oxygen species and reactive nitrogen species, preventing oxidative damage to cellular components .
- They inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory eicosanoids .
Cellular Signaling:
- Tocotrienols modulate signaling pathways such as NF-κB and STAT, which are involved in inflammation and cell survival .
- They also influence gene expression by acting as signaling molecules that regulate the transcription of various genes .
Molecular Targets:
Vergleich Mit ähnlichen Verbindungen
Tocotrienole werden oft mit Tocopherolen verglichen, einer anderen Gruppe von Verbindungen in der Vitamin-E-Familie.
Ähnliche Verbindungen:
Tocopherole: Wie Tocotrienole sind Tocopherole Antioxidantien, haben aber gesättigte Seitenketten.
Tocochromanole: Diese Gruppe umfasst sowohl Tocopherole als auch Tocotrienole und wird von Pflanzen und photosynthetischen Mikroorganismen synthetisiert.
Einzigartigkeit von Tocotrienolen:
- Tocotrienole haben ungesättigte Seitenketten, die eine bessere Penetration in Gewebe mit gesättigten Fettschichten, wie Gehirn und Leber, ermöglichen .
- Sie weisen im Vergleich zu Tocopherolen überlegene antioxidative und entzündungshemmende Eigenschaften auf, was sie in bestimmten Gesundheitsanwendungen effektiver macht .
Eigenschaften
CAS-Nummer |
6829-55-6 |
|---|---|
Molekularformel |
C26H38O2 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+ |
InChI-Schlüssel |
GJJVAFUKOBZPCB-ZGRPYONQSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
Key on ui other cas no. |
6829-55-6 |
Synonyme |
Tocotrienol Tocotrienols |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


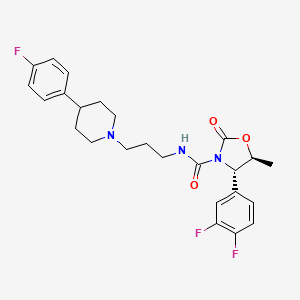
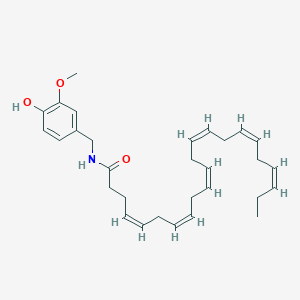
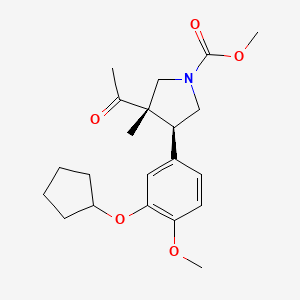
![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)
![(2R)-2-[2-[4-[[(3R)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid](/img/structure/B1241289.png)
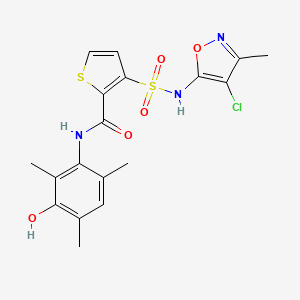
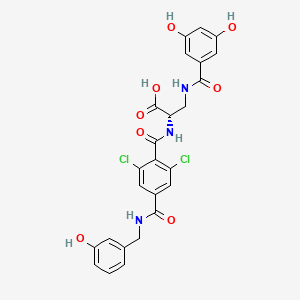
![cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)]](/img/structure/B1241292.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1241294.png)
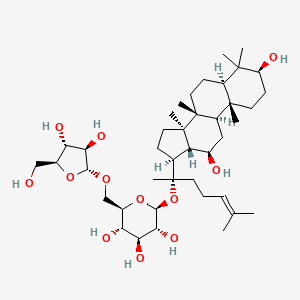
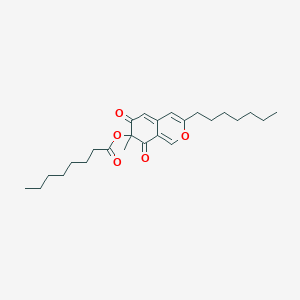
![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)
